N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
Properties
CAS No. |
933233-22-8 |
|---|---|
Molecular Formula |
C19H13FN4O2S3 |
Molecular Weight |
444.52 |
IUPAC Name |
N-(3-fluorophenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H13FN4O2S3/c20-11-5-4-6-12(9-11)21-14(25)10-28-18-22-16-15(17(26)23-18)29-19(27)24(16)13-7-2-1-3-8-13/h1-9H,10H2,(H,21,25)(H,22,23,26) |
InChI Key |
HESMDLCBTNVGIG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)F)SC2=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a range of biological activities that merit detailed exploration. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a thiazolo[4,5-d]pyrimidine core combined with a fluorophenyl group and a thioacetamide moiety . The molecular formula is with a molecular weight of approximately 494.5 g/mol. This intricate structure enhances its interaction with biological targets, potentially leading to various therapeutic effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antibacterial and antifungal activities . For instance:
- Antibacterial Activity : Studies have shown that derivatives within the thiazolidinone class possess significant antibacterial properties against various strains of bacteria. The presence of halogens such as fluorine can enhance these activities due to increased lipophilicity and improved binding affinity to bacterial targets .
- Antifungal Activity : Similar compounds have demonstrated efficacy against fungal strains in laboratory settings. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways .
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Study on Antimicrobial Activity : A series of synthesized thiazolidinone derivatives were evaluated for their antimicrobial properties against various pathogens. Results indicated that compounds with similar structural motifs exhibited potent antibacterial and antifungal activities compared to standard antibiotics .
- Larvicidal Activity : Research also highlighted the mosquito larvicidal effects of related compounds against Culex quinquefasciatus larvae, suggesting potential applications in vector control .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors in microbial cells, modulating their activity and leading to antimicrobial effects.
- Cell Membrane Disruption : It may also affect the integrity of cell membranes in bacteria and fungi, leading to cell lysis and death.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-fluorophenyl)-2-(7-oxo-thiazolo[4,5-d]pyrimidine) | Thiazolo-pyrimidine core | Antibacterial and antifungal |
| 1-Aryl Thiazolidinones | Thiazolidinone core | Anticancer and antibacterial |
| 4-Thiazolidinones | General class | Anticancer and antibacterial |
Comparison with Similar Compounds
Structural Analogues with Thiazolo[4,5-d]pyrimidine Cores
Compound 19: 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one
- Structural Differences: Replaces the 3-fluorophenyl-acetamide group with a chromenyl-thienopyrimidinone moiety.
- Implications : The chromenyl group may enhance π-π stacking interactions, while the absence of fluorine reduces lipophilicity. Bioactivity likely diverges due to altered electronic properties.
Compound 20: 6-(2,7-Diphenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-ylamino)-4-methyl-4a,8a-dihydro-2H-chromen-2-one
- Structural Differences: Features a diphenyl-thiazolo-pyrimidine core linked to a coumarin derivative via an amino group.
Acetamide Derivatives with Varied Cores
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide
- Structural Differences : Substitutes the thiazolo-pyrimidine core with a benzothiophen and pyrazine system.
- Implications : The benzothiophen core may improve membrane permeability, but the lack of thioxo groups reduces hydrogen-bonding capacity. Bioactivity could target different enzyme classes (e.g., dehydrogenases vs. kinases).
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)
- Structural Differences: Simpler acetamide structure with oxazolidinone and dimethylphenyl groups.
Fluorinated Analogues in Agrochemicals
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
- Structural Differences : Difluorophenyl-sulfonamide linked to a triazolo-pyrimidine core.
- Implications : Fluorine atoms enhance soil persistence and herbicidal activity. The target compound’s thioether and acetamide groups may offer different modes of action, possibly in mammalian systems.
Physicochemical and Bioactivity Comparisons
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm regioselectivity of thioether bonds and fluorophenyl substitution patterns. Aromatic proton signals in the 7.2–8.1 ppm range validate the phenyl-thiazolo core .
- Mass Spectrometry (HRMS) : Accurate mass determination (<5 ppm error) resolves ambiguities in molecular formula assignment, especially for sulfur-rich structures .
- HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water mobile phase) ensures reproducibility in downstream assays .
How can reaction conditions be optimized to mitigate low yields in the final coupling step?
Advanced
Low yields during thioacetamide coupling often stem from steric hindrance or competing side reactions. Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol intermediates, improving coupling efficiency .
- Catalysis : Substoichiometric Cu(I) salts (e.g., CuBr) promote Ullmann-type C–S bond formation, reducing reaction time from 24h to 8h .
- In Situ Monitoring : TLC or inline IR spectroscopy tracks intermediate consumption, enabling timely quenching to prevent degradation .
How should researchers address discrepancies in biological activity data across assay platforms?
Advanced
Contradictions (e.g., variable IC values in enzyme inhibition assays) require:
- Orthogonal Assays : Validate 5-lipoxygenase (5-LOX) inhibition via both fluorescence-based and oxygen-consumption assays to rule out assay-specific artifacts .
- Cellular Context : Compare activity in immortalized vs. primary cell lines to assess cell-type-dependent permeability or metabolization .
- Structural Dynamics : Molecular dynamics simulations (e.g., Desmond) identify conformational flexibility in the thiazolo core that may affect target binding .
What computational approaches predict the compound’s mechanism of action?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Glide models interactions with targets like 5-LOX. Key findings include hydrogen bonding between the fluorophenyl group and Arg101, stabilizing the enzyme-inhibitor complex .
- ADMET Prediction : SwissADME evaluates pharmacokinetic liabilities (e.g., CYP450 inhibition risk due to thioether moieties) .
- Free-Energy Perturbation (FEP) : Quantifies binding affinity changes upon structural modifications (e.g., replacing fluorine with chlorine) .
What challenges arise in crystallizing this compound for X-ray studies?
Q. Advanced
- Solubility : Limited solubility in common solvents (e.g., DMSO) necessitates screening co-solvents (e.g., DMSO/ethanol mixtures) for crystal growth .
- Polymorphism : Multiple crystalline forms may emerge; use of SHELXT for structure solution helps distinguish between polymorphs via Patterson map analysis .
- Radiation Sensitivity : Synchrotron-based microcrystallography minimizes radiation damage to sulfur-rich crystals .
How do substituents on the phenyl ring influence bioactivity?
Q. Advanced
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances membrane permeability (logP reduction by ~0.5 units), while chlorine increases steric bulk, altering binding pocket interactions .
- Meta-Substitution : 3-Fluorophenyl groups exhibit higher metabolic stability than para-substituted analogs in microsomal assays .
- Thioether vs. Sulfone : Oxidation to sulfone derivatives abolishes antimicrobial activity, underscoring the thioether’s role in redox modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
